molecular formula C10H13BrO B1280054 2-Bromo-5-(tert-butyl)phenol CAS No. 20942-68-1

2-Bromo-5-(tert-butyl)phenol

Cat. No. B1280054
CAS RN: 20942-68-1
M. Wt: 229.11 g/mol
InChI Key: KSYHPGHAMBDJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000108B2

Procedure details

Dissolve tetrabutylammonium tribromide (48.1 g, 100 mmol) and 2-tert-butylphenol (15 g, 100 mmol) in CH2Cl2(180 mL) and MeOH (120 mL) at 0° C., and stir overnight. Evaporate the solvent, and partition residue between Et2O (150 mL×3) and water (200 mL). Combine organic layers, and wash with 1M HCl (aqueous, 200 mL) and brine (100 mL), dry over MgSO4, filter, and rotary evaporate to give 23 g (100%) of 2-bromo-5-(1,1-dimethylethyl)phenol as a yellowish oil. 1H NMR (400 MHz, CDCl3) δ 7.39 (d, J=8.5 Hz, 1H), 7.09 (d, J=2.3 Hz, 1H), 6.87 (dd, J=8.5, 2.3 Hz, 1H), 5.57 (s, 1H), 1.31 (s, 9H). 13C NMR (101 MHz, CDCl3) δ 153.15, 151.81, 131.37, 119.22, 113.48, 106.88, 34.68, 31.20.
Quantity
48.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[C:55]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][C:60]=1O)([CH3:58])([CH3:57])[CH3:56].C[OH:67]>C(Cl)Cl>[Br:1][C:62]1[CH:63]=[CH:64][C:59]([C:55]([CH3:58])([CH3:57])[CH3:56])=[CH:60][C:61]=1[OH:67] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
48.1 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
partition residue between Et2O (150 mL×3) and water (200 mL)
WASH
Type
WASH
Details
Combine organic layers, and wash with 1M HCl (aqueous, 200 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
rotary evaporate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.